molecular formula C10H9ClO3 B3098623 Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate CAS No. 133991-91-0

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Cat. No. B3098623
CAS RN: 133991-91-0
M. Wt: 212.63 g/mol
InChI Key: JUQYSXSPQRVQNX-UHFFFAOYSA-N
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Description

“Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.632 . This compound belongs to the category of esters .


Molecular Structure Analysis

The InChI code for “Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate” is 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activities

  • Hypoglycemic Activity : Eistetter and Wolf (1982) discovered that derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, which include compounds similar to Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate, show significant blood glucose lowering activities in rats. Particularly, compounds with chloro or trifluoromethyl substituents on the phenyl ring demonstrated high effectiveness (Eistetter & Wolf, 1982).

  • Monoamine Transporter Binding Properties : Carroll et al. (2005) synthesized various methyl esters of 3-(3',4'-disubstituted phenyl)tropane-2-carboxylic acid, including compounds analogous to Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate. These compounds were studied for their affinity towards dopamine and serotonin transporters, showing promising results in reducing cocaine self-administration in animal models (Carroll et al., 2005).

Organic Chemistry and Material Science

  • Synthesis of Oxirane Derivatives : Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, which is a compound structurally related to Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate. This research provides insights into the methodology for synthesizing specific oxirane derivatives (Matthews et al., 1997).

  • Stability in Aqueous Systems : Eick et al. (2006) investigated the stability of siloranes, which are silicon-based monomers with oxirane functionality, in aqueous environments. This research is relevant for understanding the stability of oxirane compounds like Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate in biological and aqueous systems (Eick et al., 2006).

properties

IUPAC Name

methyl 3-(3-chlorophenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYSXSPQRVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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